PLpro inhibitor
PLpro inhibitor
PLpro inhibitor is a potent inhibitor of papain-like protease (PLpro) with IC50 of 2.6 uM.IC50 Value: 2.6 uM [1]Target: PLpro; SARS-CoVin vitro: PLpro inhibitor is a potent inhibitor against the papain-like protease (PLpro) from the coronavirus that causes severe acute respiratory syndrome (SARS-CoV). PLpro inhibitor was found to have IC50 value of 2.6 ± 0.1 μM. PLpro inhibitor display significant antiviral activity with EC50 values of 13.1±0.7 uM, without toxicity up to the highest concentration tested. Notably, the increasing antiviral potency correlates with the in vitro inhibition of PLpro, suggesting that the compounds work directly on the enzyme in cells [1,2].in vivo:
Brand Name:
Vulcanchem
CAS No.:
1093070-14-4
VCID:
VC0001720
InChI:
InChI=1S/C22H22N2O2/c1-14-11-12-18(24-16(3)25)13-21(14)22(26)23-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-13,15H,1-3H3,(H,23,26)(H,24,25)/t15-/m1/s1
SMILES:
CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Molecular Formula:
C22H22N2O2
Molecular Weight:
346.42
PLpro inhibitor
CAS No.: 1093070-14-4
Inhibitors
VCID: VC0001720
Molecular Formula: C22H22N2O2
Molecular Weight: 346.42
CAS No. | 1093070-14-4 |
---|---|
Product Name | PLpro inhibitor |
Molecular Formula | C22H22N2O2 |
Molecular Weight | 346.42 |
IUPAC Name | 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide |
Standard InChI | InChI=1S/C22H22N2O2/c1-14-11-12-18(24-16(3)25)13-21(14)22(26)23-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-13,15H,1-3H3,(H,23,26)(H,24,25)/t15-/m1/s1 |
SMILES | CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Description | PLpro inhibitor is a potent inhibitor of papain-like protease (PLpro) with IC50 of 2.6 uM.IC50 Value: 2.6 uM [1]Target: PLpro; SARS-CoVin vitro: PLpro inhibitor is a potent inhibitor against the papain-like protease (PLpro) from the coronavirus that causes severe acute respiratory syndrome (SARS-CoV). PLpro inhibitor was found to have IC50 value of 2.6 ± 0.1 μM. PLpro inhibitor display significant antiviral activity with EC50 values of 13.1±0.7 uM, without toxicity up to the highest concentration tested. Notably, the increasing antiviral potency correlates with the in vitro inhibition of PLpro, suggesting that the compounds work directly on the enzyme in cells [1,2].in vivo: |
Synonyms | (Z)-5-((Z)-(1-hydroxyethylidene)amino)-2-methyl-N-((R)-1-(naphthalen-1-yl)ethyl)benzimidic acid |
Reference | [1]. Ratia, K., et al., A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication. Proc Natl Acad Sci U S A, 2008. 105(42): p. 16119-24. [2]. http://www.google.com/patents/WO2010022355A1cl=en |
PubChem Compound | 44235889 |
Last Modified | Nov 11 2021 |
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